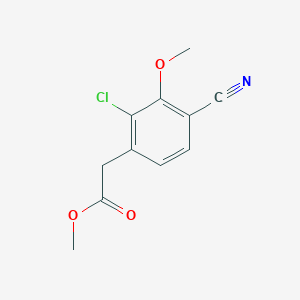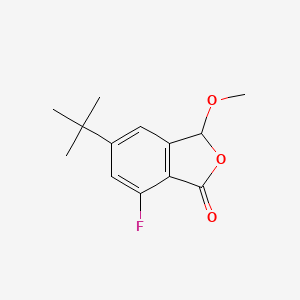
3-Methylsulfonothioyloxypropanoic acid
Descripción general
Descripción
3-Methylsulfonothioyloxypropanoic acid is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiosulfonic acid group attached to a 2-carboxyethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanethiosulfonic acid 2-carboxyethyl ester typically involves the esterification of methanethiosulfonic acid with a carboxylic acid derivative. One common method is the reaction of methanethiosulfonic acid with 2-carboxyethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of methanethiosulfonic acid 2-carboxyethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylsulfonothioyloxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylsulfonothioyloxypropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of methanethiosulfonic acid 2-carboxyethyl ester involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes. This modification can lead to the inhibition of enzyme activity or alteration of protein function. The pathways involved in these interactions often include the formation of covalent bonds between the compound and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Ethanesulfonic acid: Another sulfonic acid derivative with a slightly different structure.
Propane-1-sulfonic acid: A sulfonic acid with a longer carbon chain.
Uniqueness
Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility compared to other similar compounds .
Propiedades
Fórmula molecular |
C4H8O4S2 |
|---|---|
Peso molecular |
184.2 g/mol |
Nombre IUPAC |
3-methylsulfonothioyloxypropanoic acid |
InChI |
InChI=1S/C4H8O4S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
Clave InChI |
YGZDGSRXJVYYJM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=S)OCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[(6-Bromohexyl)oxy]methyl}-3-methyloxetane](/img/structure/B8700529.png)

![methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8700544.png)


